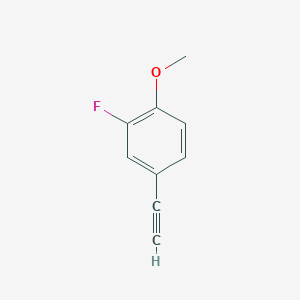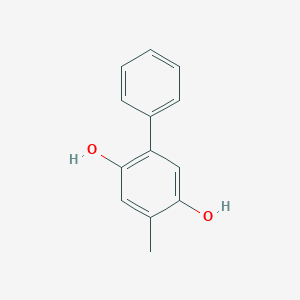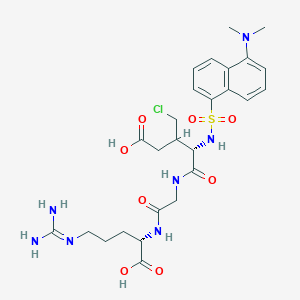
Degrck
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Degrck, also known as Degradopeptidase, is a type of enzyme that plays an important role in the degradation of peptides. It is found in various organisms, including bacteria, fungi, and mammals. The enzyme has been the focus of scientific research due to its potential applications in the field of biotechnology.
作用机制
Degrck cleaves peptide bonds between amino acids in a specific sequence, known as the N-terminal side of the peptide bond. The enzyme recognizes the amino acid sequence of the peptide and hydrolyzes the peptide bond, releasing the amino acid at the N-terminal end of the peptide.
生化和生理效应
Degrck has various biochemical and physiological effects, including the degradation of peptides in the digestive system and the regulation of peptide signaling pathways. The enzyme is involved in the breakdown of dietary proteins in the small intestine, releasing amino acids for absorption into the bloodstream. It also plays a role in the regulation of peptide hormones, such as insulin and glucagon, which are involved in the control of blood sugar levels.
实验室实验的优点和局限性
Degrck has several advantages for lab experiments, including its high specificity and efficiency in peptide cleavage. It can be used to study the structure and function of peptides, as well as to modify peptides for therapeutic purposes. However, the enzyme has some limitations, including its sensitivity to pH and temperature, which can affect its activity. It is also limited in its ability to cleave certain peptide bonds, depending on the amino acid sequence.
未来方向
There are several future directions for research on degrck, including the development of more efficient and stable variants of the enzyme. Protein engineering techniques can be used to modify the enzyme's amino acid sequence to improve its properties, such as stability and activity. Additionally, degrck can be used in the development of new peptide-based drugs, which have the potential to treat a variety of diseases, including cancer and diabetes. Further research is needed to explore the full potential of degrck in biotechnology and medicine.
In conclusion, degrck is an important enzyme that plays a crucial role in the degradation of peptides. It has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research highlight its potential for biotechnology and medicine.
合成方法
Degrck can be synthesized through various methods, including recombinant DNA technology and protein engineering. Recombinant DNA technology involves the insertion of the gene that codes for degrck into a host organism, such as bacteria or yeast. The host organism is then grown in a culture medium, and the enzyme is extracted and purified. Protein engineering involves the modification of the enzyme's amino acid sequence to improve its properties, such as stability and activity.
科学研究应用
Degrck has various applications in scientific research, including the study of peptide degradation and the development of peptide-based drugs. The enzyme can be used to cleave specific peptide bonds, allowing researchers to study the structure and function of peptides. It can also be used to modify peptides for therapeutic purposes, such as improving their stability and bioavailability.
属性
CAS 编号 |
119206-61-0 |
|---|---|
产品名称 |
Degrck |
分子式 |
C26H36ClN7O8S |
分子量 |
642.1 g/mol |
IUPAC 名称 |
(4S)-5-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-3-(chloromethyl)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H36ClN7O8S/c1-34(2)19-9-3-7-17-16(19)6-4-10-20(17)43(41,42)33-23(15(13-27)12-22(36)37)24(38)31-14-21(35)32-18(25(39)40)8-5-11-30-26(28)29/h3-4,6-7,9-10,15,18,23,33H,5,8,11-14H2,1-2H3,(H,31,38)(H,32,35)(H,36,37)(H,39,40)(H4,28,29,30)/t15?,18-,23-/m0/s1 |
InChI 键 |
UVKLGXYYCWVGIK-UEHPTQOCSA-N |
手性 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](C(CC(=O)O)CCl)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(C(CC(=O)O)CCl)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
同义词 |
dansyl-Glu-Gly-Arg-chloromethyl ester dansylglutamyl-glycyl-arginyl chloromethyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




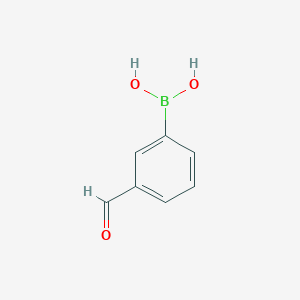
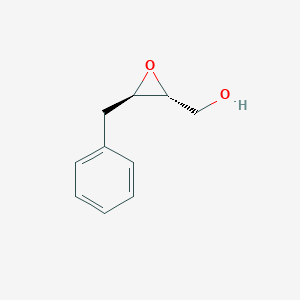


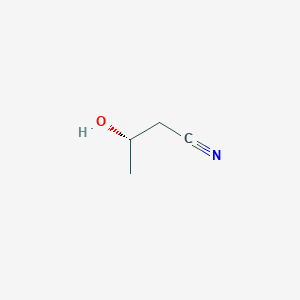

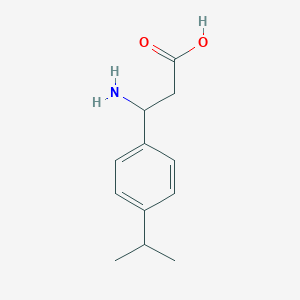
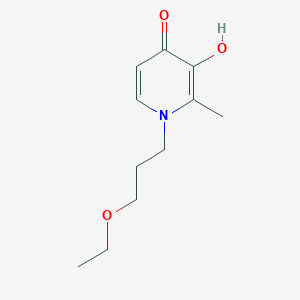
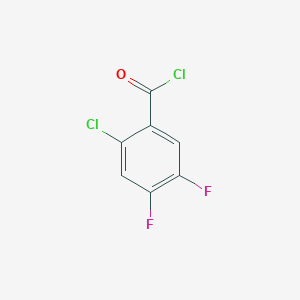
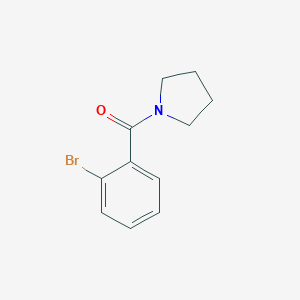
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
